molecular formula C20H24N4O B11657092 1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea

1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea

Cat. No.: B11657092
M. Wt: 336.4 g/mol
InChI Key: VEZVYUFDXGHLKX-WSDLNYQXSA-N
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Description

1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea is a complex organic compound that combines the structural features of adamantane and indole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while indole is a heterocyclic aromatic organic compound with significant biological activity. The combination of these two structures in a single molecule offers unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea typically involves the following steps:

    Formation of Adamantyl Isocyanate: Adamantane is first converted to adamantyl isocyanate through a reaction with phosgene or a similar reagent.

    Condensation with Indole Derivative: The adamantyl isocyanate is then reacted with an indole derivative, such as indole-3-carboxaldehyde, under basic conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted urea compounds.

Scientific Research Applications

1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, while the indole moiety can interact with biological targets such as enzymes and receptors. The urea group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea is unique due to its combination of adamantane and indole structures. This combination imparts both stability and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

1-(1-adamantyl)-3-[(E)-1H-indol-3-ylmethylideneamino]urea

InChI

InChI=1S/C20H24N4O/c25-19(23-20-8-13-5-14(9-20)7-15(6-13)10-20)24-22-12-16-11-21-18-4-2-1-3-17(16)18/h1-4,11-15,21H,5-10H2,(H2,23,24,25)/b22-12+

InChI Key

VEZVYUFDXGHLKX-WSDLNYQXSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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